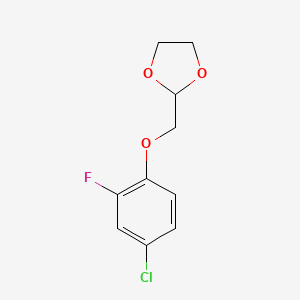

2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane

CAS No.:

Cat. No.: VC15848304

Molecular Formula: C10H10ClFO3

Molecular Weight: 232.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClFO3 |

|---|---|

| Molecular Weight | 232.63 g/mol |

| IUPAC Name | 2-[(4-chloro-2-fluorophenoxy)methyl]-1,3-dioxolane |

| Standard InChI | InChI=1S/C10H10ClFO3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |

| Standard InChI Key | FNYCQXTWXYWTOH-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(O1)COC2=C(C=C(C=C2)Cl)F |

Introduction

2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane is a chemical compound with a molecular formula of C10H10ClFO3 and a molecular weight of approximately 232.63 g/mol . This compound is part of a broader class of organic molecules that incorporate both dioxolane and phenoxy groups, which are known for their diverse applications in pharmaceuticals and chemical synthesis.

Synthesis and Applications

While specific synthesis methods for 2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane are not detailed in the available literature, compounds of this nature are generally synthesized through reactions involving the formation of ether bonds between the phenoxy group and the dioxolane ring. These compounds can be used as intermediates in the synthesis of more complex molecules, potentially serving roles in pharmaceutical development or as building blocks for materials science applications.

Safety and Handling

Given the lack of detailed safety data, handling of 2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane should follow general guidelines for organic compounds, including use of protective equipment and storage in a well-ventilated area. The compound's reactivity and potential hazards should be assessed based on its chemical structure and the properties of similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume